molecular formula C26H32N4O2S2 B12139471 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12139471
M. Wt: 496.7 g/mol
InChI Key: CPYSTYJMMMCSAZ-MTJSOVHGSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a cyclohexyl ketone with a thioamide under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one core synthesis: This core structure is synthesized through a multi-step process involving the condensation of appropriate precursors, such as pyrimidine derivatives, under controlled conditions.

    Final coupling: The thiazolidinone intermediate is then coupled with the pyrido[1,2-a]pyrimidin-4-one core using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thioxo group to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it could form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring system, which may have different substituents and core structures.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with the pyrido[1,2-a]pyrimidin-4-one core, which may have different substituents and additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H32N4O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H32N4O2S2/c1-16-9-10-22-27-23(28-13-17(2)11-18(3)14-28)20(24(31)29(22)15-16)12-21-25(32)30(26(33)34-21)19-7-5-4-6-8-19/h9-10,12,15,17-19H,4-8,11,13-14H2,1-3H3/b21-12-

InChI Key

CPYSTYJMMMCSAZ-MTJSOVHGSA-N

Isomeric SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5)C

Origin of Product

United States

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